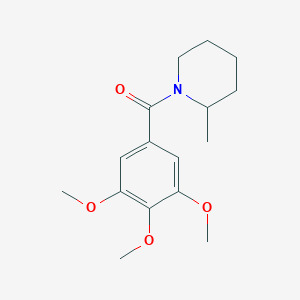
N-(3-bromophenyl)-N'-(4-methylbenzyl)ethanediamide
Vue d'ensemble
Description
N-(3-bromophenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as BME-III, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BME-III belongs to the class of N-phenylalkylamides and has been studied extensively for its biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of BME-III is not fully understood. However, it is believed to act on the endocannabinoid system by binding to the CB1 and CB2 receptors. BME-III has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
BME-III has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. BME-III has also been shown to have anticonvulsant effects and to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BME-III has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. BME-III is also relatively stable, which allows for its use in long-term experiments. However, one of the limitations of BME-III is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BME-III. One area of research is to further investigate its potential therapeutic properties, particularly for the treatment of inflammation, pain, and anxiety disorders. Another area of research is to investigate the potential use of BME-III as a tool to study the endocannabinoid system and its role in various physiological processes. Additionally, further studies are needed to investigate the safety and toxicity of BME-III.
Applications De Recherche Scientifique
BME-III has been studied extensively for its potential therapeutic properties. It has been shown to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BME-III has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
N'-(3-bromophenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-5-7-12(8-6-11)10-18-15(20)16(21)19-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKVAOZEOURRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)
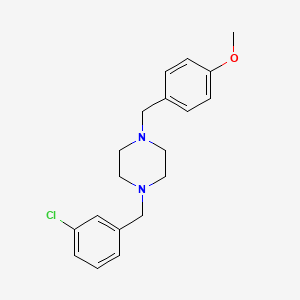
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3895351.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)
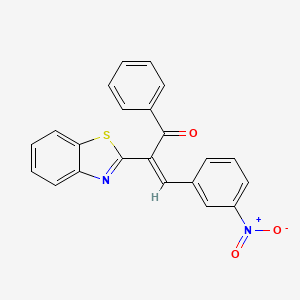
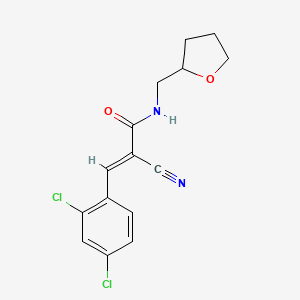
![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3895394.png)
![5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895407.png)
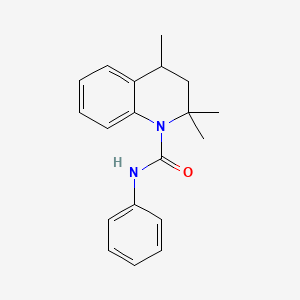
![N-[1-[(butylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B3895419.png)

